molecular formula C16H12ClN3O4S B2418898 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide CAS No. 896268-87-4

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide

Cat. No.: B2418898
CAS No.: 896268-87-4
M. Wt: 377.8
InChI Key: MIKZWORJORPLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide” is a compound that has been synthesized and tested for its antitubercular activity . The activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .


Synthesis Analysis

The synthesis of this compound involves several steps. Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization are performed to obtain the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,3,4-oxadiazole ring system, which is known to exert a wide variety of pharmacological activities . The structure also includes a 4-chlorophenyl group and a 2-methylsulfonylbenzamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization . The final step involves the conversion of an intermediate into a sulfonyl chloride, followed by a nucleophilic attack of the amines .

Scientific Research Applications

Antibacterial and Anti-enzymatic Applications

Research has indicated that derivatives of 1,3,4-oxadiazole, such as N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide, exhibit promising antibacterial and anti-enzymatic properties. A study by Nafeesa et al. (2017) synthesized a series of derivatives and found significant antibacterial activity against gram-negative and gram-positive bacteria, along with moderate inhibition of the lipoxygenase enzyme. Their findings suggest the potential of these compounds in antibacterial therapies (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Iqbal et al. (2017) further explored the synthesis of N-substituted acetamide derivatives with a 1,3,4-oxadiazole nucleus. Their research highlighted the antibacterial efficacy of these compounds, particularly against Gram-negative bacterial strains (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).

Anticancer Potential

A study conducted by Ravinaik et al. (2021) synthesized a series of substituted N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamides, which exhibited notable anticancer activity against several cancer cell lines. This suggests the compound’s potential role in developing novel anticancer therapies (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Enzyme Inhibition and Antiviral Activities

Siddiqui et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, identifying their potential as anti-bacterial agents and moderate inhibitors of α-chymotrypsin enzyme. This indicates the compound’s potential in enzyme inhibition applications (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014). Chen et al. (2010) synthesized derivatives with antiviral activities, particularly against tobacco mosaic virus, highlighting the potential of these compounds in antiviral research (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Future Directions

The compound “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide” shows promise in the development of novel antitubercular agents . Future research will likely focus on further exploring the mechanism by which these compounds inhibit M. tuberculosis cell growth . Additionally, more studies are needed to fully understand the safety, hazards, and physical and chemical properties of this compound.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-5-3-2-4-12(13)14(21)18-16-20-19-15(24-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKZWORJORPLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.